2-(2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid
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Overview
Description
This compound is a derivative of amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines . The molecular formula of the compound is C10H18N2O5 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The Boc group can be added to amines under aqueous conditions . The reaction is typically carried out at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, and 15N-NMR spectra can be recorded in chloroform-D (CDCl3) at 25 °C on a Bruker Avance III 700 spectrometer .Chemical Reactions Analysis
The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 246.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Quantitative Analysis and Cleavage of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group's quantitative analysis and cleavage from N-blocked amino acids and peptides have been facilitated by using perchloric acid in acetic acid. This method permits the accurate determination of Boc-derivatives through a simple back titration technique, highlighting its importance in peptide synthesis and modifications (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid-Derived Polymers
The synthesis and polymerization of novel amino acid-derived acetylene monomers, including those protected by the Boc group, have been explored to create polymers with specific properties. These polymers demonstrate significant potential in materials science, showcasing the versatility of Boc-protected amino acids in polymer chemistry (Gao, Sanda, & Masuda, 2003).
Development of Schiff Base Ligands and Metal Complexes
The creation of Schiff base ligands from amino acids and their subsequent use in forming metal complexes has been another area of focus. These complexes have been studied for their antioxidant properties and selective inhibitory activities, highlighting the Boc-protected amino acids' role in creating bioactive compounds (Ikram et al., 2015).
Generation and Cyclization of Acyl Radicals
Research into the generation and cyclization of acyl radicals from thiol esters under tin-free conditions has been documented. This process involves Boc-protected amino phenyl ethanol, demonstrating the Boc group's utility in facilitating complex organic transformations (Crich & Hao, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-13-15-9-5-7-11-17(15)16-10-6-4-8-14(16)12-18(22)23/h4-11H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVUNDDVGXRWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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